molecular formula C19H23ClF3N3O3 B12254353 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12254353
M. Wt: 433.9 g/mol
InChI Key: RQMYJLIFJYOALO-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H23ClF3N3O3

Molecular Weight

433.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C19H23ClF3N3O3/c20-14-5-4-13(19(21,22)23)10-15(14)24-17(27)12-25-8-9-29-16(11-25)18(28)26-6-2-1-3-7-26/h4-5,10,16H,1-3,6-9,11-12H2,(H,24,27)

InChI Key

RQMYJLIFJYOALO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline. This intermediate is then reacted with piperidine-1-carbonyl chloride to form the piperidine-1-carbonyl derivative. Finally, this derivative is coupled with morpholine-4-yl acetic acid under specific reaction conditions to yield the target compound .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique pharmacological properties.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can be compared with other similar compounds such as:

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